molecular formula C19H24O3 B13327138 1,3-Bis(4-ethylphenoxy)propan-2-ol

1,3-Bis(4-ethylphenoxy)propan-2-ol

Cat. No.: B13327138
M. Wt: 300.4 g/mol
InChI Key: WIURTXMYMGOJQM-UHFFFAOYSA-N
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Description

1,3-Bis(4-ethylphenoxy)propan-2-ol is a symmetric di-aryloxypropanol derivative characterized by a central propan-2-ol backbone flanked by two 4-ethylphenoxy groups. This structure confers unique physicochemical properties, including moderate hydrophobicity due to the ethyl substituents and hydrogen-bonding capacity via the hydroxyl group. For instance, such compounds are typically synthesized via nucleophilic ring-opening of epichlorohydrin with substituted phenols in alkaline media . The ethyl groups likely enhance lipophilicity compared to unsubstituted phenoxy analogs, influencing solubility and bioactivity .

Properties

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

1,3-bis(4-ethylphenoxy)propan-2-ol

InChI

InChI=1S/C19H24O3/c1-3-15-5-9-18(10-6-15)21-13-17(20)14-22-19-11-7-16(4-2)8-12-19/h5-12,17,20H,3-4,13-14H2,1-2H3

InChI Key

WIURTXMYMGOJQM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)CC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-ethylphenoxy)propan-2-ol typically involves the reaction of 4-ethylphenol with epichlorohydrin, followed by a nucleophilic substitution reaction. The reaction conditions often include the use of a base such as potassium hydroxide (KOH) to facilitate the substitution reaction. The process can be summarized as follows:

    Step 1: Reaction of 4-ethylphenol with epichlorohydrin in the presence of a base to form an intermediate.

    Step 2: Nucleophilic substitution reaction to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-ethylphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1,3-Bis(4-ethylphenoxy)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of antifungal agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-ethylphenoxy)propan-2-ol involves its interaction with specific molecular targets. The phenoxy groups can interact with biological membranes, potentially disrupting their function. Additionally, the compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, synthesis routes, and applications:

Compound Substituents Synthesis Method Key Properties/Applications Reference
1,3-Bis(4-ethylphenoxy)propan-2-ol 4-Ethylphenoxy Reaction of epichlorohydrin with 4-ethylphenol in alkaline medium Potential antileishmanial activity (inferred from SAR of aryloxypropanols)
1,3-Bis(2-chloroethoxy)propan-2-ol 2-Chloroethoxy BF₃·Et₂O-catalyzed reaction of 2-chloroethanol with epichlorohydrin Intermediate for azide/amino derivatives; 64.6% yield
1,3-Bis(2-azidoethoxy)propan-2-ol 2-Azidoethoxy NaN₃ substitution of 1,3-bis(2-chloroethoxy)propan-2-ol in DMF High-yield (92%) precursor for "click chemistry" or peptide coupling
1,3-Bis[(1-methylethyl)amino]propan-2-ol Isopropylamino Not specified (pharmaceutical impurity standard) Impurity in β-blocker synthesis; dihydrochloride salt form
1,3-Bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol Pyridylmethylamino Multi-step ligand synthesis Cu(II) coordination for catalysis or MOFs; distorted square planar geometry

Structural and Functional Differences

  • Substituent Effects :

    • Electron-Donating Groups : The 4-ethyl group in the target compound enhances electron density on the aromatic ring compared to electron-withdrawing groups (e.g., chloro in ). This may increase stability in oxidative environments .
    • Hydrogen-Bonding Capacity : The hydroxyl group enables hydrogen bonding, a feature shared across diol analogs but absent in fully substituted derivatives like 1,3-bis(azidoethoxy)propan-2-ol .
  • Synthetic Accessibility: The target compound’s synthesis aligns with general aryloxypropanol protocols (e.g., 64–92% yields for chloro/azido analogs) . However, steric hindrance from ethyl groups may slightly reduce yield compared to smaller substituents.
  • Biological vs. Material Applications: Antileishmanial Activity: Aryloxypropanols with varied substituents (e.g., methoxy, nitro) exhibit IC₅₀ values in the µM range against Leishmania spp., suggesting the ethyl derivative may share similar potency . Coordination Chemistry: Pyridylmethylamino analogs form stable Cu(II) complexes (e.g., triclinic crystal system, P1 space group) for catalytic or MOF applications, whereas ethylphenoxy derivatives lack such metal-binding sites .

Physicochemical and Pharmacokinetic Profiles

  • Thermal Stability : Crystalline derivatives like Cu(II) complexes (e.g., melting point >200°C) exhibit higher stability than liquid azido/chloro analogs .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): Antileishmanial efficacy in aryloxypropanols correlates with substituent hydrophobicity and electronic effects. For example, nitro groups (electron-withdrawing) enhance activity, while methoxy groups (electron-donating) reduce it . The ethyl group’s intermediate electron-donating capacity may balance potency and toxicity.
  • Synthetic Versatility : Chloro and azido derivatives serve as intermediates for further functionalization (e.g., Staudinger reactions), highlighting the propan-2-ol backbone’s adaptability .

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